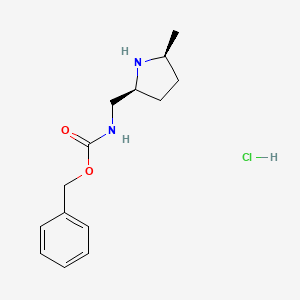

(2S,5S)-Benzyl ((5-methylpyrrolidin-2-YL)methyl)carbamate hcl

Description

(2S,5S)-Benzyl ((5-methylpyrrolidin-2-YL)methyl)carbamate HCl is a chiral carbamate derivative featuring a benzyl-protected amine group and a methyl-substituted pyrrolidine ring. The compound’s stereochemistry (2S,5S) is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles. As an HCl salt, it benefits from enhanced aqueous solubility compared to its free base form.

Properties

IUPAC Name |

benzyl N-[[(2S,5S)-5-methylpyrrolidin-2-yl]methyl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-11-7-8-13(16-11)9-15-14(17)18-10-12-5-3-2-4-6-12;/h2-6,11,13,16H,7-10H2,1H3,(H,15,17);1H/t11-,13-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCUHMZMPRIZLQJ-JZKFLRDJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1)CNC(=O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](N1)CNC(=O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Condition Analysis

Stereochemical Preservation

Chiral HPLC and X-ray crystallography confirm the (2S,5S) configuration remains unaltered throughout the synthesis. Asymmetric induction during pyrrolidine formation and minimized thermal exposure during reductions are critical.

Challenges and Alternative Approaches

-

Purification: Column chromatography is avoided in industrial settings due to cost and scalability issues. Instead, crystallization and acid-base extractions are preferred.

-

Green Chemistry: Recent efforts explore aqueous reaction media and biocatalysts for the hydrolysis step, though yields remain suboptimal compared to LiOH/ethanol systems .

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-Benzyl ((5-methylpyrrolidin-2-YL)methyl)carbamate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst in an organic solvent.

Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a fully saturated compound.

Scientific Research Applications

The compound has been studied for its potential biological activities, particularly as an inhibitor or modulator of specific biological targets. Key areas of research include:

- Structure-Activity Relationship (SAR) : Understanding how structural variations affect biological activity is crucial for drug development. Computational methods are often employed to predict pharmacological effects based on the compound's structure.

- Molecular Docking Studies : These studies assess the binding affinity of (2S,5S)-Benzyl ((5-methylpyrrolidin-2-YL)methyl)carbamate hydrochloride to various biological targets, including enzymes and receptors involved in disease pathways.

Applications in Medicinal Chemistry

The applications of this compound extend across several domains in medicinal chemistry:

- Drug Development : Its unique structure allows it to serve as a lead compound for developing new therapeutics targeting specific diseases.

- Antiviral Research : Similar compounds have been explored for their antiviral properties, indicating potential applications in treating viral infections .

- Neurological Studies : Given its structural similarity to known neuroactive compounds, it may have applications in studying neurological disorders.

Case Studies

Several case studies illustrate the diverse applications of (2S,5S)-Benzyl ((5-methylpyrrolidin-2-YL)methyl)carbamate hydrochloride:

- Antiviral Activity : Research has demonstrated that derivatives of this compound exhibit significant antiviral activity against specific viral strains, suggesting its potential as a therapeutic agent .

- CYP Enzyme Interaction : Studies have shown that this compound interacts with cytochrome P450 enzymes, which play a critical role in drug metabolism. Understanding these interactions can help predict drug-drug interactions and optimize dosing regimens .

- High-throughput Screening :

Mechanism of Action

The mechanism of action of (2S,5S)-Benzyl ((5-methylpyrrolidin-2-YL)methyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Key Observations :

- Lipophilicity : The target compound’s methylpyrrolidine group confers moderate lipophilicity, contrasting with hydrophilic analogs like the glycosylated derivative (4704-15-8) .

- Stability : tert-Butyl carbamates (e.g., 1363384-66-0) resist enzymatic cleavage better than benzyl carbamates but lack the HCl salt’s solubility advantage .

- Stereochemical Complexity : The (2S,5S) configuration differentiates it from racemic mixtures (e.g., compounds in with S,R designations) .

Biological Activity

The compound (2S,5S)-Benzyl ((5-methylpyrrolidin-2-YL)methyl)carbamate hydrochloride is a derivative of pyrrolidine and carbamate, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Name : (2S,5S)-Benzyl ((5-methylpyrrolidin-2-YL)methyl)carbamate hydrochloride

- Molecular Formula : C₁₄H₁₈ClN₂O₂

- Molecular Weight : 286.76 g/mol

- CAS Number : 69300468

The biological activity of (2S,5S)-Benzyl ((5-methylpyrrolidin-2-YL)methyl)carbamate hydrochloride is attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it has been noted to inhibit phospholipase A2, which plays a crucial role in inflammatory responses and cell signaling .

- Neurotransmitter Modulation : Research indicates that the compound may interact with neurotransmitter systems, particularly those involving acetylcholine and dopamine. This suggests potential applications in treating neurological disorders .

Therapeutic Applications

The compound has been investigated for various therapeutic applications:

- Antiviral Activity : Studies have shown that derivatives of this compound exhibit antiviral properties, particularly against viral infections affecting the liver . The mechanism involves disruption of viral replication processes.

- Anti-inflammatory Effects : Due to its ability to inhibit phospholipase A2, the compound may have significant anti-inflammatory effects, making it a candidate for treating conditions like arthritis and other inflammatory diseases .

Case Studies

-

Antiviral Efficacy :

- A study conducted on animal models demonstrated that administering (2S,5S)-Benzyl ((5-methylpyrrolidin-2-YL)methyl)carbamate hydrochloride resulted in a significant reduction in viral load in liver tissues infected with hepatitis viruses. The treatment led to improved liver function markers compared to control groups .

- Neuroprotective Effects :

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Potential Applications |

|---|---|---|

| Antiviral | Inhibition of viral replication | Hepatitis treatment |

| Anti-inflammatory | Inhibition of phospholipase A2 | Arthritis, inflammatory diseases |

| Neuroprotective | Protection against oxidative stress | Alzheimer's, Parkinson's |

Q & A

Q. What role does the HCl salt play in modulating the compound’s physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.